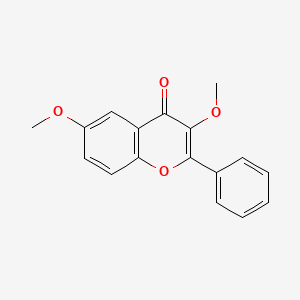

3,6-二甲氧基黄酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,6-Dimethoxyflavone is a pharmaceutical compound comprising hydroxypyridine compounds for the treatment of tumors bearing deregulated myc oncoproteins . It is an ether and a member of flavonoids .

Synthesis Analysis

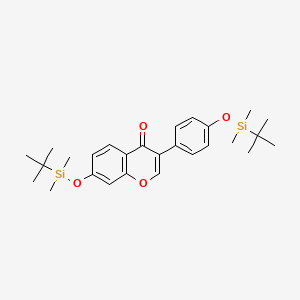

The synthesis of similar compounds like DHDM-Zn complex was based on an earlier reported protocol with some modifications .Molecular Structure Analysis

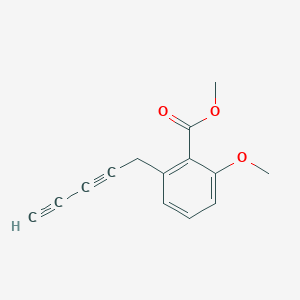

The molecular formula of 3,6-Dimethoxyflavone is C17H14O4 . The IUPAC name is 3,6-dimethoxy-2-phenylchromen-4-one . The molecular weight is 282.29 g/mol .Chemical Reactions Analysis

There are studies showing that similar compounds like 3’- and 4’-methoxyflavone can be oxidised to their O-demethylated products and, to a lesser extent, to ring oxidation products by both P450s 1B1 and 2A13 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethoxyflavone include a molecular weight of 282.29 g/mol, XLogP3 of 3.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 3, Exact Mass of 282.08920892 g/mol, Monoisotopic Mass of 282.08920892 g/mol, Topological Polar Surface Area of 44.8 Ų, Heavy Atom Count of 21, and Formal Charge of 0 .科学研究应用

Biotransformation by Entomopathogenic Filamentous Fungi

The synthesis and biotransformation of methoxyflavones, including 3,6-Dimethoxyflavone, have been studied using strains of entomopathogenic filamentous fungi as biocatalysts . The number and the place of attachment of the methoxy groups in the flavonoid structure influenced the biotransformation rate and the amount of nascent products .

Anticancer Activity

Polymethoxyflavones (PMFs), a group of flavonoid compounds that include 3,6-Dimethoxyflavone, have been studied for their anticancer activity . PMFs and their hydroxylated metabolites (HPMFs) show anticancer activity against different types of cancers .

Anti-inflammatory Activity

PMFs, including 3,6-Dimethoxyflavone, have been studied for their anti-inflammatory activities . The methoxy groups in PMFs make them more lipophilic than hydroxyl flavones, which may affect their biological activities .

Antioxidant Activity

Flavonoids, including methoxyflavones like 3,6-Dimethoxyflavone, are known for their antioxidant activities . They are common in our diet and have desired pro-health activities .

Antibacterial, Antifungal, and Antiviral Activities

Flavonoids, including 3,6-Dimethoxyflavone, have been studied for their antibacterial, antifungal, and antiviral activities .

Prevention of Parthanatos

Some methoxyflavones, including 3,6-Dimethoxyflavone, have the ability to prevent parthanatos, a form of programmed cell death .

作用机制

Flavonoids, including 3,6-Dimethoxyflavone, have been found to be potent antimicrobial agents against a wide range of pathogenic microorganisms in vitro . They have also shown anticancer activity against different types of cancers . The mechanism of action of these compounds has been attributed to their various biological activities .

安全和危害

The safety data sheet for similar compounds like 3’,4’-Dimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Flavone has recently been proved as a promising scaffold for the development of a novel drug against dengue fever . The development and application of flavonoid-based drugs could be a promising approach for antibiotic-resistant infections . This emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .

属性

IUPAC Name |

3,6-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKORUNDAHVLAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethoxyflavone | |

Q & A

Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?

A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []

Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?

A2: 3,6-Dimethoxyflavone derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []

Q3: What is the structure of axillarin and what is its known biological activity?

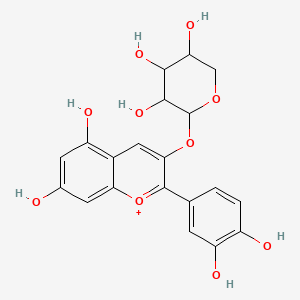

A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []

Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?

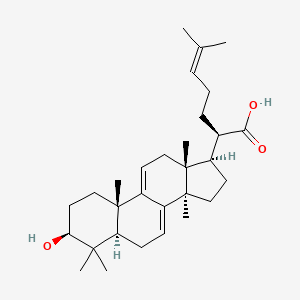

A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []

Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?

A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.

Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?

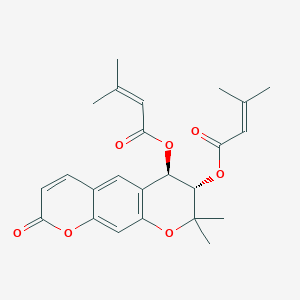

A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.

Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?

A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.

Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?

A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。